4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride
CAS No.:
Cat. No.: VC0004981
Molecular Formula: C12H16Cl2N2O2
Molecular Weight: 291.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16Cl2N2O2 |
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Molecular Weight | 291.17 g/mol |
IUPAC Name | 4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride |
Standard InChI | InChI=1S/C12H14N2O2.2ClH/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;;/h2-3,6-7,14H,4-5,13H2,1H3;2*1H |
Standard InChI Key | ODENAPXTSFPACZ-UHFFFAOYSA-N |
SMILES | CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.Cl.Cl |
Canonical SMILES | CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride is a synthetic coumarin derivative characterized by its unique chemical structure and properties. The compound contains both aminoethyl and methylamino substituents on a chromenone backbone, contributing to its fluorescent properties and biological activity.
Basic Chemical Information
Parameter | Information |
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Chemical Name | 4-(2-Aminoethyl)-7-(methylamino)-2H-1-benzopyran-2-one dihydrochloride |
Common Name | FFN 206 dihydrochloride |
CAS Number | 1883548-88-6 |
Molecular Formula | C₁₂H₁₄N₂O₂·2HCl |
Molecular Weight | 291.17 g/mol |
Parent Compound | 4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one (CID 91826080) |
SMILES Notation | CNC1=CC=C2C(OC(C=C2CCN)=O)=C1.Cl.Cl |
The dihydrochloride form of this compound indicates that it is stabilized with two hydrochloride ions, which enhances its solubility in aqueous solutions, making it particularly suitable for various research applications .
Physical and Spectroscopic Properties
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride exhibits distinctive optical properties that make it valuable as a fluorescent probe in biological research. Its ability to emit strong fluorescence signals enables researchers to track its movement within cellular compartments with high sensitivity.
Spectroscopic Characteristics
Property | Value |
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Excitation Maximum | 369 nm |
Emission Maximum | 464 nm |
Quantum Yield | 0.74 |
Extinction Coefficient | 15,000 M⁻¹cm⁻¹ |
Stokes Shift | Significant (approximately 95 nm) |
These spectroscopic properties allow for effective visualization in fluorescence microscopy with minimal background interference, making the compound ideal for cellular imaging studies .
Biological Activity and Function
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride functions primarily as a fluorescent substrate for VMAT2, a crucial transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles. This unique property enables researchers to visualize VMAT2 activity in living cells and tissues.
Interaction with VMAT2
The compound demonstrates high specificity as a VMAT2 substrate with an IC₅₀ value of approximately 1.15 μM. Its structural features likely mimic natural neurotransmitters, allowing VMAT2 to transport it into synaptic vesicles. Once inside these vesicles, it accumulates and its fluorescence enables researchers to visualize VMAT2 activity and distribution using fluorescence microscopy .
Research has demonstrated that the compound's uptake into cells is:
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Dependent on VMAT2 expression
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Blocked by moderate concentrations of tetrabenazine (TBZ), a VMAT2-specific inhibitor
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Dependent on the proton gradient that drives substrate-proton antiport by VMAT2
Specificity and Selectivity
Notably, 4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride exhibits no detectable inhibition of the dopamine transporter (DAT), further highlighting its specificity as a VMAT2 substrate. This selectivity makes it an invaluable tool for studying VMAT2 function without directly interfering with plasma membrane neurotransmitter transport mechanisms .
Research Applications
The unique properties of 4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride have facilitated its use in various research applications, particularly in neuroscience and cell biology studies focused on monoaminergic systems.
Visualization of Dopaminergic Nerve Terminals
One of the most significant applications of this compound is in the selective labeling of dopaminergic nerve terminals. In ex vivo whole brain preparations, the compound selectively labels presynaptic dopamine nerve terminals throughout the brain. This labeling is specific to VMAT2-dependent processes, as confirmed by experiments showing complete blockade of labeling following treatment with VMAT2 inhibitors like reserpine or dihydrotetrabenazine derivatives .
Monitoring Vesicular pH and Content
The compound has been instrumental in studies examining vesicular pH dynamics and neurotransmitter release mechanisms. Research has demonstrated that it can function as a fluorescent surrogate of vesicular dopamine content, enabling researchers to track changes in vesicular content in response to various stimuli or drug treatments .
High-Throughput Screening Applications
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride has been optimized for use in high-throughput screening (HTS) formats to examine VMAT2 function. Its high fluorescence, pH-independent emission, and high signal-to-background ratio in VMAT2-transfected cells make it ideal for quantitative characterization of VMAT2 inhibitors using straightforward fluorometric live cell assays .
Experimental Methods Using the Compound
Various experimental protocols have been developed to utilize 4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride in research settings, demonstrating its versatility as a research tool.
Cell Culture Assays
A typical protocol for utilizing this compound in cell culture involves:
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Seeding cells (often HEK cells expressing VMAT2) in appropriate media
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Pre-incubating cells with or without VMAT2 inhibitors (e.g., tetrabenazine at 1μM)
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Adding the compound to a final concentration of 2μM and incubating for 1 hour
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Washing cells and measuring fluorescence using appropriate instrumentation
This approach allows for quantitative assessment of VMAT2 activity and can be adapted for various experimental designs, including inhibitor screening and kinetic analyses.
Vesicular Uptake and Retention Studies
More sophisticated experiments utilize the compound to study vesicular uptake and retention dynamics:
Experimental Approach | Methodology | Outcomes Measured |
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Uptake Assays | Incubation with the compound followed by washing and fluorescence measurement | Total vesicular accumulation of the compound |
Retention Assays | Loading cells with the compound followed by washout and time-course fluorescence measurements | Rate of compound efflux from vesicles |
Pharmacological Manipulation | Co-treatment with various drugs affecting vesicular dynamics | Effects on compound uptake or retention |
These approaches have revealed important insights into how various proteins, such as synaptic vesicle glycoprotein 2C (SV2C), enhance vesicular storage of neurotransmitters .
Role in Understanding Neurotoxicant Mechanisms
Research utilizing 4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride has contributed significantly to understanding the mechanisms of neurotoxicants that target monoaminergic neurons.
Studies have demonstrated that proteins like SV2C enhance the retention of the compound in the vesicular compartment, similar to their effect on dopamine storage. This research has extended to showing that SV2C also enhances the storage of neurotoxicants like 1-methyl-4-phenylpyridinium (MPP+), providing insights into the mechanisms of Parkinson's disease-related neurotoxicity .
Data from studies examining the amphetamine-induced redistribution of the compound from vesicles have also illuminated the mechanisms by which psychostimulants affect vesicular dynamics and neurotransmitter release. These findings challenge earlier models of amphetamine action and highlight the importance of substrate-coupled proton antiport in vesicular function .
Future Research Directions
The utility of 4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride continues to expand as researchers develop new applications and experimental paradigms. Several promising research directions include:
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Further exploration of vesicular dynamics in various neurodegenerative diseases
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Development of additional fluorescent probes based on the structural insights gained from this compound
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Application in high-content screening approaches for drug discovery targeting vesicular transport mechanisms
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Integration with other imaging modalities for multiparametric analysis of monoaminergic function
These potential applications underscore the compound's ongoing significance in neuroscience research and drug discovery efforts.
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